2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a phenoxy group (Ph-O-), an acetyl group (-COCH3), a phenyl group (C6H5-), a hydrazine group (-NH-NH2), and a carbothioamide group (-CSNH2). Each of these functional groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them. The presence of different functional groups in this compound suggests that it could have a complex three-dimensional structure. The nitro group is electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The hydrazine group could potentially be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a nitro group could make the compound more polar, influencing its solubility in different solvents .Scientific Research Applications
Nitrated Phenols in the Atmosphere
This review discusses the atmospheric occurrence of nitrophenols, their analytical identification, sources, formation processes, and sinks. It highlights the environmental relevance of nitrated phenolic compounds, including those derived from nitrophenols like 4-nitrophenol, which could be chemically related to the compound of interest through their nitrophenol moiety. Analytical techniques such as HPLC and GC-MS are emphasized for their role in identifying and quantifying these compounds (Harrison et al., 2005).
Antiviral Activity of Phenothiazines
This paper reviews the antiviral activity of phenothiazines, a class of compounds with some structural similarities to hydrazine derivatives, against RNA-viruses. It underscores the broad-spectrum antiviral potential of these compounds and their mechanisms of action, including inhibition of virus entry, replication, and clathrin-dependent endocytosis (Otręba et al., 2020).
Arylamine N-acetyltransferase Acetylation Polymorphisms
This focused review explores the role of arylamine N-acetyltransferase (NAT) in drug metabolism, which might share mechanistic insights into the metabolism of hydrazinecarbothioamide derivatives. It discusses the impact of NAT2 haplotypes on drug metabolism and its implications for phenotype-guided therapy, which could be relevant for understanding the metabolic pathways of complex organic compounds (Hein & Millner, 2020).
Adsorption of Phenol and Derivatives
This study examines the adsorption behavior of phenol and 4-nitrophenol on activated carbon, relevant for understanding the environmental fate and potential remediation strategies for phenolic and nitrophenolic compounds. It provides insights into the equilibrium and kinetics of adsorption, which could be applicable to similar compounds in environmental settings (Kumar et al., 2007).
Properties
IUPAC Name |
1-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-14(10-23-13-8-6-12(7-9-13)19(21)22)17-18-15(24)16-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H2,16,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRHZBDICFCHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.